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molecular formula C7H7NO2 B141154 Methyl isonicotinate CAS No. 2459-09-8

Methyl isonicotinate

Cat. No. B141154
M. Wt: 137.14 g/mol
InChI Key: OLXYLDUSSBULGU-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

A mixture of 200 ml of ethanol and 20 ml water was cooled in an ice bath and saturated with ethylamine for 0.5 hr. then 80 g of crude methyl isonicotinate was added with cooling. Ethylamine was again bubbled onto the reaction mixture for 10 min and then it was allowed to stand overnight at room temperature. It was then concentrated in vacuo to leave 82.82 g of a pale oil which became semisolid on cooling.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4]([NH2:6])[CH3:5].[C:7](OC)(=[O:14])[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1>O>[CH2:4]([NH:6][C:7](=[O:14])[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[CH3:5]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
Ethylamine was again bubbled onto the reaction mixture for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC(C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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